molecular formula C8H21PSi2 B14298414 [2,2-Bis(trimethylsilyl)ethenyl]phosphane CAS No. 112474-53-0

[2,2-Bis(trimethylsilyl)ethenyl]phosphane

Cat. No.: B14298414
CAS No.: 112474-53-0
M. Wt: 204.40 g/mol
InChI Key: WBQXUNUGAPAQLF-UHFFFAOYSA-N
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Description

[2,2-Bis(trimethylsilyl)ethenyl]phosphane: is an organophosphorus compound characterized by the presence of a phosphane group attached to a vinyl group substituted with two trimethylsilyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2,2-Bis(trimethylsilyl)ethenyl]phosphane typically involves the reaction of trimethylsilyl-substituted precursors with phosphorus-containing reagents under controlled conditions. One common method includes the reaction of trimethylsilylacetylene with a phosphorus trihalide in the presence of a base, such as triethylamine, to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions: [2,2-Bis(trimethylsilyl)ethenyl]phosphane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it to phosphine derivatives.

    Substitution: The vinyl group allows for substitution reactions, where the trimethylsilyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or ozone can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride are commonly employed.

    Substitution: Halogenating agents or organometallic reagents can facilitate substitution reactions.

Major Products:

    Oxidation: Phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted vinylphosphane compounds.

Scientific Research Applications

Chemistry: In chemistry, [2,2-Bis(trimethylsilyl)ethenyl]phosphane is used as a precursor for the synthesis of more complex organophosphorus compounds. It serves as a building block in the development of new ligands for catalysis and materials science.

Biology and Medicine: While specific biological and medicinal applications are less common, the compound’s derivatives may be explored for potential use in drug development and biochemical research.

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymer science.

Mechanism of Action

The mechanism of action of [2,2-Bis(trimethylsilyl)ethenyl]phosphane involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily attributed to the presence of the phosphane group and the vinyl group, which can participate in nucleophilic and electrophilic reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.

Comparison with Similar Compounds

    Tris(trimethylsilyl)phosphine: Another organophosphorus compound with similar reactivity but different structural features.

    [Bis(trimethylsilyl)methylene]methylphosphane: A related compound with a different substitution pattern on the phosphorus atom.

Uniqueness: [2,2-Bis(trimethylsilyl)ethenyl]phosphane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the vinyl group allows for versatile chemical transformations, making it a valuable compound in synthetic chemistry.

Properties

CAS No.

112474-53-0

Molecular Formula

C8H21PSi2

Molecular Weight

204.40 g/mol

IUPAC Name

2,2-bis(trimethylsilyl)ethenylphosphane

InChI

InChI=1S/C8H21PSi2/c1-10(2,3)8(7-9)11(4,5)6/h7H,9H2,1-6H3

InChI Key

WBQXUNUGAPAQLF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(=CP)[Si](C)(C)C

Origin of Product

United States

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